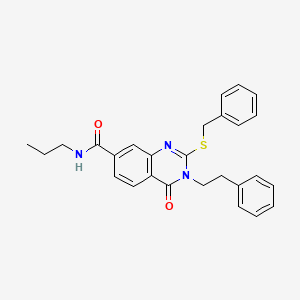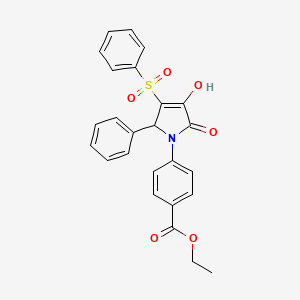
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a pyrrolidine derivative with a unique chemical structure that exhibits promising properties in various biological systems.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in various biological processes. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and inflammation.
Biochemical and Physiological Effects
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins and contribute to the progression of cancer and inflammation. This compound has also been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide in lab experiments is its unique chemical structure, which exhibits promising properties in various biological systems. This compound has been shown to inhibit the activity of enzymes and receptors that are involved in various diseases, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide. One of the directions is to study its potential use in the treatment of cancer and inflammation. This compound has been shown to inhibit the activity of MMPs, which are enzymes that play a crucial role in the progression of these diseases. Another direction is to study its potential use in the treatment of neurological disorders. This compound has been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.
Méthodes De Synthèse
The synthesis of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylacetic acid with (S)-(-)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then subjected to purification by column chromatography to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide has been studied extensively for its potential use in the development of new drugs. This compound has shown promising activity against various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
(3S,4S)-1-benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-11-22(12-16-5-3-2-4-6-16)13-17(15)18(23)21-19(14-20)7-9-24-10-8-19/h2-6,15,17H,7-13H2,1H3,(H,21,23)/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYMLGDAQFGSW-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)
![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)




![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)
![3,4-Dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B2769426.png)
![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)
![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)